molecular formula C8H10N2O B156284 1-(4-Amino-6-methylpyridin-3-yl)ethanone CAS No. 127915-47-3

1-(4-Amino-6-methylpyridin-3-yl)ethanone

Cat. No.: B156284
CAS No.: 127915-47-3
M. Wt: 150.18 g/mol
InChI Key: FYQWAPZSPLIUBS-UHFFFAOYSA-N
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Description

1-(4-Amino-6-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a methyl group at the 6-position of the pyridine ring, along with an ethanone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-6-methylpyridin-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-amino-6-methylpyridine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-6-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(4-Amino-6-methylpyridin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-6-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Amino-2-methylpyridin-3-yl)ethanone
  • 1-(4-Amino-5-methylpyridin-3-yl)ethanone
  • 1-(4-Amino-6-ethylpyridin-3-yl)ethanone

Comparison: 1-(4-Amino-6-methylpyridin-3-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring. The presence of the amino group at the 4-position and the methyl group at the 6-position imparts distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(4-amino-6-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-8(9)7(4-10-5)6(2)11/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQWAPZSPLIUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562663
Record name 1-(4-Amino-6-methylpyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127915-47-3
Record name 1-(4-Amino-6-methylpyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-amino-6-methylpyridin-3-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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